molecular formula C4H4F3IO B6593623 4,4,4-Trifluoro-2-iodobut-2-en-1-ol CAS No. 674-35-1

4,4,4-Trifluoro-2-iodobut-2-en-1-ol

Cat. No. B6593623
CAS RN: 674-35-1
M. Wt: 251.97 g/mol
InChI Key: IKZCFFDZPLSYCR-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-2-iodobut-2-en-1-ol is a chemical compound with the molecular formula C4H4F3IO . It has a molecular weight of 251.97 . The IUPAC name for this compound is (2Z)-4,4,4-trifluoro-2-iodo-2-buten-1-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4F3IO/c5-4(6,7)1-3(8)2-9/h1,9H,2H2/b3-1- . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The boiling point of this compound is 75/10 Torr . The compound has a density of 2.076 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation and Catalyzed Reactions : Qing and Zhang (1997) demonstrated the preparation of Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate from ethyl 4,4,4-trifluoro-2-butynote and its subsequent reaction with terminal alkynes through Sonogashira reaction, producing en-4-ynoic acid derivatives containing a trifluoromethyl group (Qing & Zhang, 1997).

  • Base-promoted Isomerization : Hamada, Kawasaki-Takasuka, and Yamazaki (2017) extended their previous work on 1,3-proton shift of 4,4,4-trifluorobut-2-yn-1-ols to 4,4,4-trifluorobut-2-en-1-ol, demonstrating isomerization under metal-free conditions to produce saturated ketones in high yields, maintaining high stereoselectivity (Hamada, Kawasaki-Takasuka, & Yamazaki, 2017).

  • Synthesis of Analogues and Derivatives : Thibonnet, Prié, Abarbri, Duchěne, and Parrain (1999) achieved stereoselective construction of ethyl (13E)-trifluoromethylretinoate through Stille reactions using (E)-1,2-bis(tributylstannyl)ethene and ethyl (Z)-4,4,4-trifluoro-3-iodobut-2-enoate (Thibonnet et al., 1999).

Application in Organic Chemistry

  • Synthesis in Organic Chemistry : Zhang, Zhao, and Lu (2007) utilized 4,4,4-trifluorobut-2-en-1-ols for the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans, employing palladium-catalyzed cyclization-isomerization (Zhang, Zhao, & Lu, 2007).

  • NMR Probes in Nucleic Acid Research : Barhate, Čekan, Drobny, and Sigurdsson (2008) prepared a nucleoside with a perfluorinated tert-butyl group using a Sonogashira coupling of 5-iodo-2'-deoxyuridine with 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-1-butyne. This nucleoside serves as a sensitive NMR probe in studying nucleic acid conformation (Barhate et al., 2008).

  • Preparation of Optically Active CF3-Containing Quaternary Carbon Centers : Kimura, Yamazaki, Kitazume, and Kubota (2004) reported the use of phosphates from 3-substituted 4,4,4-trifluorobut-2-en-1-ols for constructing CF3-containing quaternary carbon centers, using Cu(I)-catalyzed Grignard reactions (Kimura, Yamazaki, Kitazume, & Kubota, 2004).

  • Trifluoromethylated Arylhydrazones Synthesis : Jiang and Zhu (2008) prepared a series of trifluoromethyl-containing arylhydrazones by azo-coupling of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one with different aromatic diazonium salts (Jiang & Zhu, 2008).

Safety and Hazards

4,4,4-Trifluoro-2-iodobut-2-en-1-ol is classified as an irritant . It’s important to handle this compound with care to avoid potential health risks.

properties

IUPAC Name

(Z)-4,4,4-trifluoro-2-iodobut-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3IO/c5-4(6,7)1-3(8)2-9/h1,9H,2H2/b3-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZCFFDZPLSYCR-IWQZZHSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(F)(F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C/C(F)(F)F)/I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluoro-2-iodobut-2-en-1-ol
Reactant of Route 2
4,4,4-Trifluoro-2-iodobut-2-en-1-ol
Reactant of Route 3
4,4,4-Trifluoro-2-iodobut-2-en-1-ol
Reactant of Route 4
4,4,4-Trifluoro-2-iodobut-2-en-1-ol
Reactant of Route 5
4,4,4-Trifluoro-2-iodobut-2-en-1-ol
Reactant of Route 6
4,4,4-Trifluoro-2-iodobut-2-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.